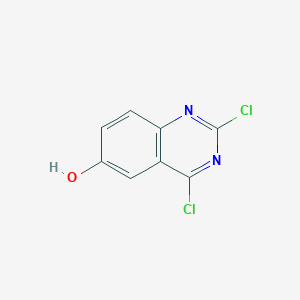

2,4-Dichloroquinazolin-6-ol

Description

Significance of the Quinazoline (B50416) Core in Chemical Research

The significance of the quinazoline core is underscored by its presence in over 200 naturally occurring alkaloids and a multitude of synthetic compounds with diverse applications. arabjchem.orgomicsonline.org In chemical research, the quinazoline nucleus serves as a versatile framework for the construction of complex molecules. frontiersin.org Its structure allows for substitutions at various positions, enabling the fine-tuning of electronic and steric properties to achieve desired chemical reactivity and biological function. omicsonline.orgekb.eg This adaptability has made quinazoline and its derivatives invaluable in the development of novel therapeutic agents, materials, and chemical probes. mdpi.comresearchgate.net The stability of the quinazoline nucleus has further inspired chemists to append various bioactive moieties, leading to the creation of new potential medicinal agents. omicsonline.org

Historical Context of Quinazoline Chemistry

The journey of quinazoline chemistry began in 1869 when Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline. nih.gov However, the parent quinazoline was not synthesized until 1903 by Gabriel. frontiersin.org Early methods for synthesizing quinazolinones, a major subclass, often utilized anthranilic acid or its derivatives as starting materials. omicsonline.org Over the decades, the field has witnessed remarkable progress, with the development of more sophisticated and efficient synthetic protocols. arabjchem.org This has led to the discovery of a vast array of quinazoline-based compounds, including several clinically approved drugs, cementing the historical and ongoing importance of this chemical class. arabjchem.orgresearchgate.net

Overview of Halogenated Quinazoline Scaffolds in Synthetic and Medicinal Chemistry

The introduction of halogen atoms to the quinazoline scaffold marked a significant advancement in its synthetic utility and application in medicinal chemistry. Halogenated quinazolines, such as 2,4-dichloroquinazoline (B46505), have become indispensable building blocks in organic synthesis. mdpi.comgoogle.com

Role as Versatile Synthetic Intermediates

Halogenated quinazolines are highly valued as versatile synthetic intermediates due to the reactivity of their carbon-halogen bonds. mdpi.comnih.gov These bonds serve as handles for a wide range of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. researchgate.netmdpi.comnih.gov Reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination allow for the introduction of a diverse array of substituents onto the quinazoline core. mdpi.comscilit.com The differential reactivity of halogens (I > Br > Cl) and the specific positions on the quinazoline ring enable regioselective modifications, providing access to a vast chemical space of polysubstituted quinazolines. mdpi.comnih.gov For instance, in 2,4-dichloroquinazoline, the 4-chloro position is generally more reactive towards nucleophilic substitution than the 2-chloro position. nih.govnih.gov

Precedence in Scaffold Design for Bioactive Molecules

The halogenated quinazoline scaffold has a strong precedent in the design of bioactive molecules. The ability to systematically modify the quinazoline core through halogenation and subsequent cross-coupling reactions has been instrumental in structure-activity relationship (SAR) studies. frontiersin.orgfrontiersin.org This approach has led to the discovery of numerous potent and selective inhibitors of various biological targets. For example, many epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, a critical class of anti-cancer drugs, are based on the 4-anilinoquinazoline (B1210976) scaffold, which is often synthesized from a 4-chloroquinazoline (B184009) intermediate. ekb.egthieme-connect.de The strategic placement of halogen atoms can also directly enhance biological activity or modulate physicochemical properties to improve drug-like characteristics. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloroquinazolin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O/c9-7-5-3-4(13)1-2-6(5)11-8(10)12-7/h1-3,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEBJOAZHFREQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=NC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Transformations of 2,4 Dichloroquinazolin 6 Ol

Established Synthetic Pathways to 2,4-Dichloroquinazolin-6-ol

The synthesis of this compound is a multi-step process that begins with the formation of a quinazolinedione precursor, which is then subjected to chlorination.

Precursor Synthesis: Substituted Anthranilic Acid Derivatives to Quinazolinediones with 6-Hydroxyl Group

The journey to this compound typically commences with a substituted anthranilic acid. A common precursor is 6-hydroxy-2,4(1H,3H)-quinazolinedione. One synthetic approach involves the reaction of the appropriately substituted 2-aminobenzoic acid with urea (B33335) or a related compound. For instance, 4-hydroxy-2-aminobenzoic acid can be reacted with urea to form the desired 6-hydroxy-2,4(1H,3H)-quinazolinedione.

Another strategy involves starting with a more readily available precursor and introducing the hydroxyl group at a later stage. For example, 6-acetoxy-2,4(1H,3H)-quinazolinedione can be synthesized and subsequently hydrolyzed to yield the 6-hydroxy derivative. This acetoxy precursor can be prepared from the corresponding acetoxy-anthranilic acid.

Chlorination Methodologies for 6-Hydroxyquinazolin-2,4-dione

Once the 6-hydroxyquinazolin-2,4-dione is obtained, the next critical step is the dichlorination at the C2 and C4 positions to yield this compound.

Phosphorus oxychloride (POCl₃) is the most widely employed reagent for the chlorination of quinazolinediones. derpharmachemica.comnih.gov The reaction involves heating the quinazolinedione with an excess of POCl₃, often in the presence of a tertiary amine base like N,N-dimethylaniline or N,N-diisopropylethylamine. derpharmachemica.comnih.gov The base serves to neutralize the hydrogen chloride gas generated during the reaction. The reaction of quinazolones with POCl₃ proceeds in two distinct stages that can be controlled by temperature. nih.gov An initial phosphorylation occurs at lower temperatures (below 25 °C) under basic conditions, followed by conversion to the chloroquinazoline upon heating to 70-90 °C. nih.gov

For the specific synthesis of 2,4-dichloro-6-hydroxyquinazoline, a precursor such as 6-acetoxy-2,4(1H,3H)-quinazolindione can be refluxed with POCl₃ in the presence of N,N-diethylaniline to first yield 6-acetoxy-2,4-dichloroquinazoline. lookchem.com Subsequent removal of the acetyl protecting group furnishes the desired 2,4-dichloro-6-hydroxyquinazoline. lookchem.com

While POCl₃ is effective, research has explored optimized conditions and alternative reagents to improve yields and simplify procedures. The use of a catalytic amount of dimethylformamide (DMF) with thionyl chloride has also been reported for the chlorination of hydroxyquinazolines. semanticscholar.org Another approach involves the use of triphosgene (B27547) in the presence of an appropriate base. google.com The choice of solvent can also be crucial, with high-boiling point solvents sometimes employed to facilitate the reaction.

| Precursor | Chlorinating Agent | Base/Additive | Conditions | Product | Reference |

| 6,7-dimethoxy quinazolin-2,4-diones | POCl₃ | N,N-dimethylaniline | Reflux, 5 h | 2,4-dichloro-6,7-dimethoxy quinazoline (B50416) | derpharmachemica.com |

| Quinazolin-2,4-diol | POCl₃ | N,N-DMF (catalytic) | 150°C, 24 h | 2,4-dichloroquinazoline (B46505) | ijsrst.com |

| 6-Acetoxy-2,4(1H,3H)-quinazolindione | POCl₃ | PhNEt₂ | Reflux, 2 h | 6-Acetoxy-2,4-dichloroquinazoline | lookchem.com |

| Quinazolinedione | POCl₃/PCl₅ | - | - | 4-chloro-6,8-dibromoquinazoline | researchgate.net |

Advanced Synthetic Strategies Utilizing this compound

The reactivity of the two chlorine atoms in this compound makes it a valuable building block for creating diverse molecular architectures.

Regioselective Nucleophilic Aromatic Substitution (SNAr) Reactions

A key transformation of 2,4-dichloroquinazolines is the regioselective nucleophilic aromatic substitution (SNAr) of the chlorine atoms. mdpi.com It is well-documented that the chlorine atom at the C4 position is significantly more susceptible to nucleophilic attack than the one at the C2 position. mdpi.com This enhanced reactivity is attributed to the electronic properties of the quinazoline ring system. mdpi.com

This regioselectivity allows for the sequential and controlled introduction of different nucleophiles. For example, reaction with an amine at a lower temperature will typically result in the selective substitution of the C4-chloro group, yielding a 2-chloro-4-aminoquinazoline derivative. The remaining chlorine at the C2 position can then be substituted by another nucleophile under more forcing conditions, such as higher temperatures or the use of a stronger nucleophile. ijsrst.commdpi.com

This stepwise functionalization is a powerful tool in combinatorial chemistry and drug discovery, enabling the synthesis of large libraries of substituted quinazolines for biological screening. lookchem.com The reaction conditions, including the choice of solvent, temperature, and base, can be fine-tuned to optimize the yield and selectivity of the desired product. mdpi.com

| Reactant | Nucleophile | Conditions | Product | Reference |

| 2,4-dichloro-6,7-dimethoxy quinazoline | Aniline derivatives | Isopropanol, reflux, 6 h | 2-chloro-4-(arylamino)-6,7-dimethoxy quinazoline derivatives | derpharmachemica.com |

| 2,4-dichloroquinazoline | 2-aminoethan-1-ol | THF, DIPEA, 0°C to 80°C, 16 h | 2-((2-chloroquinazolin-4-yl)amino)ethan-1-ol | ijsrst.com |

| 2,4-dichloro-6-(tetrahydropyran-2-yloxy)quinazoline | Secondary amines | DMF, 100°C, 24 h | Resin-bound 2-aminoquinazolines | lookchem.com |

Solid-Phase Synthesis Methodologies Incorporating this compound

The differential reactivity of the chlorine atoms in this compound, combined with the additional functional handle of the C6-hydroxyl group, makes it an ideal scaffold for solid-phase synthesis and the generation of combinatorial libraries.

A key strategy in the solid-phase synthesis of quinazoline derivatives involves anchoring the 2,4-dichloroquinazoline core to a solid support. For 2,4-dichloro-6-hydroxyquinazoline, this can be achieved in several ways. One approach involves coupling the molecule to the resin via the C4 position, taking advantage of its higher reactivity. lookchem.com

Alternatively, the C6-hydroxyl group can be used as the attachment point. In one method, the hydroxyl group of the precursor, 6-hydroxy-2,4(1H,3H)-quinazolinedione, is first protected (e.g., as an acetate) before the dione (B5365651) is converted to the dichloro derivative. lookchem.com A more direct approach involves using a protected version of the final scaffold, such as 2,4-dichloro-6-(tetrahydropyran-2-yloxy)quinazoline, which can then be coupled to a solid support like a benzyl (B1604629) alcohol-type linker resin. u-szeged.hu Another reported method involves deprotonating Wang resin with butyllithium (B86547) (BuLi) and reacting it with the protected 2,4-dichloro-6-hydroxyquinazoline core to link it via an ether bond at the C6 position. lookchem.com

Once the 2,4-dichloroquinazoline scaffold is immobilized on the solid support, the sequential functionalization of the C2 and C4 chlorine atoms can be performed to build a library of diverse derivatives. The common strategy is to first introduce the first element of diversity by reacting the resin-bound dichloroquinazoline with a nucleophile (such as an amine) to substitute the chlorine at the more reactive C4 position. acs.orgnih.gov

Following this, a second nucleophile is introduced under more stringent conditions to displace the remaining chlorine at the C2 position. lookchem.comnih.gov This stepwise process allows for the creation of large libraries of 2,4-diaminoquinazoline derivatives from a common resin-bound intermediate. acs.org After the desired substitutions are complete, the final product is cleaved from the resin, often using an acid like trifluoroacetic acid (TFA). acs.orgnih.gov

Table 1: Examples of Sequentially Functionalized Quinazoline Derivatives from Solid-Phase Synthesis

| Intermediate Scaffold | First Nucleophile (at C4) | Second Nucleophile (at C2) | Resulting Structure Class |

| Polymer-bound amine | 6,7-dimethoxy-2,4-dichloroquinazoline | Various amines | 2,4-Diaminoquinazolines acs.orgnih.gov |

| Wang resin-bound 2,4-dichloro-6-hydroxyquinazoline | Not applicable (resin at C6) | Secondary amines (e.g., piperidine, morpholine) | 6-Hydroxy-2-amino-4(3H)-quinazolinones lookchem.com |

| Resin-bound 2,4,6-trichloroquinazoline | Benzyl alcohol type linkers (at C4) | Amines | 2,6-Diamino-4(3H)-quinazolinones researchgate.net |

This table illustrates the general strategies for creating diverse quinazoline libraries using solid-phase synthesis methodologies.

Derivatization at the C6-Hydroxyl Position

The C6-hydroxyl group of this compound provides a third point for chemical modification, further expanding its synthetic potential beyond the C2 and C4 positions. This is often done after substitutions at the chloro positions have been completed.

The C6-hydroxyl group readily undergoes standard derivatization reactions such as esterification and etherification. libretexts.org In synthetic sequences, it is often initially protected as an ester, for example, 6-acetoxy-2,4(1H,3H)-quinazolindione is used as a precursor which is then chlorinated. lookchem.com

More importantly, after being incorporated into a larger molecule, the free hydroxyl group can be alkylated to form ethers. A novel solid-phase procedure has been developed for the synthesis of 6-alkoxy-2-amino-4(3H)-quinazolinones starting from 2,4-dichloro-6-hydroxyquinazoline. lookchem.com In this method, after the scaffold is built on a solid support and the C2/C4 positions are functionalized, the C6-hydroxyl group can be alkylated to generate a variety of ethers, introducing another layer of molecular diversity. lookchem.com

Coupling Reactions for Extended Side Chains

The 2,4-dichloroquinazoline framework is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov The two chlorine atoms at the C-4 and C-2 positions serve as reactive handles for sequential functionalization. Research on related 2,4-dichloroquinazolines has established that the C-4 position is significantly more electrophilic and thus more reactive than the C-2 position, an effect attributed to the influence of the adjacent nitrogen atom. nih.govmdpi.commdpi.com This inherent regioselectivity allows for the stepwise and controlled introduction of different side chains.

This selective reactivity enables a strategy where the more reactive C-4 position is functionalized first, followed by a second coupling reaction at the C-2 position. This sequential approach is a cornerstone for creating a diverse library of polysubstituted quinazolines from a single precursor like this compound. nih.gov Various established coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are employed to attach a wide array of side chains. nih.govnih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling the haloquinazoline with an organoboron compound, such as an aryl- or heteroarylboronic acid. nih.govlibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a base. libretexts.org For this compound, a Suzuki-Miyaura reaction can be performed regioselectively to introduce an aryl or heteroaryl group at the C-4 position. mdpi.com Subsequent coupling at the C-2 position with a different boronic acid can then yield 2,4,6-trisubstituted quinazolines. researchgate.net

Sonogashira Coupling: To introduce acetylenic side chains, the Sonogashira coupling is employed. wikipedia.org This reaction involves the coupling of a terminal alkyne with the haloquinazoline, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Studies on 6-bromo-2,4-dichloroquinazoline (B10380) have shown that Sonogashira coupling with a stoichiometric amount of a terminal alkyne results in the exclusive replacement of the chlorine atom at the C-4 position. mdpi.com This allows for the synthesis of 4-alkynyl-2-chloro-6-hydroxyquinazolines, which can be further modified at the C-2 position.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. organic-chemistry.orgnumberanalytics.com This reaction is crucial for introducing primary or secondary amines at the electrophilic sites of the quinazoline core. organic-chemistry.org By applying this method to this compound, various amino side chains can be installed, first at the C-4 position and then potentially at the C-2 position, leading to the synthesis of diverse quinazoline-based amines. The mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by ligand exchange with the amine and subsequent reductive elimination to form the C-N bond. numberanalytics.comwuxiapptec.com

Table 1: Summary of Coupling Reactions for this compound

| Coupling Reaction | Reactant | Catalyst System | Bond Formed | Side Chain Introduced |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(0) complex + Base | C-C | Aryl or Heteroaryl |

| Sonogashira | Terminal Alkyne | Pd(0) complex + Cu(I) co-catalyst | C-C (triple bond) | Alkynyl |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd(0) complex + Base | C-N | Amino group |

Spectroscopic Characterization of this compound and its Derivatives

The structural confirmation of this compound and its synthesized derivatives relies on a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide complementary information to fully elucidate the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms in a molecule. Both ¹H NMR and ¹³C NMR are used to analyze quinazoline derivatives.

In the ¹H NMR spectrum of this compound, the protons on the benzene (B151609) portion of the quinazoline ring would exhibit distinct signals. The proton at C-5 would likely appear as a doublet, coupled to the proton at C-7. The C-7 proton would appear as a doublet of doublets, being coupled to both the C-5 and C-8 protons. The proton at C-8 would also be a doublet, coupled to the C-7 proton. The hydroxyl proton at C-6 would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides information on the carbon framework. For this compound, distinct signals would be expected for each carbon atom. The carbons bearing chlorine atoms (C-2 and C-4) would be significantly downfield. The carbon attached to the hydroxyl group (C-6) would also have a characteristic chemical shift. Analysis of substituted derivatives would show new signals corresponding to the carbons of the introduced side chains, and shifts in the signals of the quinazoline core carbons adjacent to the site of substitution, confirming the success of the coupling reaction. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-5 | ~8.0-8.2 (d) | - |

| H-7 | ~7.5-7.7 (dd) | - |

| H-8 | ~7.8-8.0 (d) | - |

| 6-OH | Variable (broad s) | - |

| C-2 | - | ~155-160 |

| C-4 | - | ~160-165 |

| C-4a | - | ~120-125 |

| C-5 | - | ~128-130 |

| C-6 | - | ~150-155 |

| C-7 | - | ~115-120 |

| C-8 | - | ~125-128 |

| C-8a | - | ~148-152 |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (C₈H₄Cl₂N₂O), the exact molecular weight can be calculated. High-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition of the parent compound and its derivatives with high accuracy. The isotopic pattern resulting from the two chlorine atoms (³⁵Cl and ³⁷Cl) would be a characteristic feature in the mass spectrum, providing definitive evidence for the presence of two chlorine atoms in the molecule. After coupling reactions, the mass spectrum will show a new molecular ion peak corresponding to the mass of the newly formed derivative, thus confirming the successful addition of the side chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would display several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The C=N and C=C stretching vibrations of the quinazoline ring would appear in the 1500-1650 cm⁻¹ region. nih.gov The presence of C-Cl bonds would be indicated by absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹. When a coupling reaction occurs, for instance a Sonogashira coupling, a new characteristic band for the C≡C triple bond stretch would appear around 2100-2260 cm⁻¹, providing clear evidence of the reaction's success. nih.gov

Structure Activity Relationship Sar Studies on 2,4 Dichloroquinazolin 6 Ol Derivatives

Influence of Substituents at C2 and C4 on Biological Activity Profiles

The C2 and C4 positions of the quinazoline (B50416) ring are highly amenable to chemical modification, and substitutions at these sites have a profound impact on the biological profiles of the resulting derivatives. The reactive chlorine atoms in 2,4-dichloroquinazolin-6-ol serve as versatile handles for introducing a wide array of functional groups, allowing for a systematic exploration of the chemical space around the quinazoline core.

Role of Amino and Other Heteroatom Substitutions

The introduction of amino groups and other heteroatom-containing moieties at the C2 and C4 positions has been a highly fruitful strategy in the development of quinazoline-based inhibitors, particularly for protein kinases. For instance, in the context of p21-activated kinase 4 (PAK4) inhibitors, a 2,4-diaminoquinazoline scaffold was chosen as a starting point for rational drug design. acs.org The amino group at the C4 position often acts as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. acs.org

SAR studies on various quinazoline derivatives have shown that the nature of the amine at C4 is critical. For example, in a series of PAK4 inhibitors, replacing a pyrazole-amino group at C4 with other functionalities led to significant changes in activity. acs.org Furthermore, the incorporation of a carboxamide group at the C2 position, which also contains heteroatoms, was found to be essential for achieving high potency, as it allows for interactions with other regions of the target protein. acs.orgnih.gov

The substitution pattern at C2 and C4 can also dictate selectivity. For example, in the development of epidermal growth factor receptor (EGFR) inhibitors, 4-anilino-quinazoline derivatives have been extensively studied. mdpi.comnih.gov The anilino group at C4 provides a key interaction with the EGFR kinase domain, while modifications at C2 can be used to fine-tune potency and selectivity. mdpi.com

The following table summarizes the impact of various amino and heteroatom substitutions at C2 and C4 on the biological activity of quinazoline derivatives, based on findings from related series.

| Position | Substituent | Biological Target/Activity | Observation | Reference(s) |

| C4 | Amino (general) | Protein Kinases | Often crucial for hinge binding. | acs.org |

| C4 | Anilino | EGFR | Key interaction for inhibitory activity. | mdpi.comnih.gov |

| C2 | Carboxamide | PAK4 | Essential for high potency. | acs.orgnih.gov |

| C2, C4 | Diamino | PAK4 | Serves as a good starting scaffold for inhibitors. | acs.org |

Impact of Aliphatic and Aromatic Moieties

The introduction of aliphatic and aromatic groups at the C2 and C4 positions significantly influences the pharmacokinetic and pharmacodynamic properties of quinazoline derivatives. These groups can engage in van der Waals and hydrophobic interactions within the target's binding site, thereby enhancing affinity.

In the development of antibacterial 4(3H)-quinazolinones, the nature of the substituent at C2 was extensively explored. While some studies focused on heteroatom substitutions, others investigated the impact of aryl groups. acs.org For EGFR inhibitors, the aromatic ring of the 4-anilino substituent is critical for activity, and further substitutions on this ring can modulate potency. mdpi.comnih.gov

A study on 6-nitroquinazolines revealed that the presence of a 4-fluorophenyl or 3,4-difluorophenyl moiety at the C4-position resulted in potent inhibitory activities toward both TNF-alpha production and T cell proliferation. nih.gov This highlights the importance of the electronic and steric properties of the aromatic substituent at C4.

The table below illustrates the effects of different aliphatic and aromatic substitutions at C2 and C4 on the activity of quinazoline analogs.

| Position | Substituent Type | Biological Target/Activity | Observation | Reference(s) |

| C4 | Substituted Phenyl | TNF-alpha/T-cell proliferation | Fluorinated phenyl groups showed high activity. | nih.gov |

| C2 | Aryl | General | Can be optimized to improve biological activity. | researchgate.net |

| C4 | Anilino | EGFR | Aromatic ring is crucial for binding. | mdpi.comnih.gov |

Significance of the C6-Hydroxyl Group in Modulating Biological Activity

The C6 position of the quinazoline ring points towards the solvent-exposed region in many ligand-target complexes, making it an attractive point for modification to improve properties like solubility and selectivity without disrupting core binding interactions. The hydroxyl group at this position in this compound can play a significant role in modulating biological activity.

Contribution to Ligand-Target Interactions

The C6-hydroxyl group can directly participate in ligand-target interactions through the formation of hydrogen bonds. Depending on the topology of the binding site, it can act as either a hydrogen bond donor or acceptor. For example, in a study of 6-hydroxyluteolin, the hydroxyl group was observed to form hydrogen bonds with amino acid residues in the active site of a target protein. researchgate.net While not a quinazoline, this illustrates the potential role of a similarly positioned hydroxyl group.

In contrast, for a series of 4(3H)-quinazolinone antibacterials, a hydroxyl group at the C6 position was found to be detrimental to activity. acs.org This suggests that for that particular target, the C6 position may be located in a hydrophobic pocket where a polar hydroxyl group would be unfavorable.

Conversely, in the context of PAK4 inhibitors, the analogous C6 position is situated at the entrance of the ATP-binding cleft. A chloro-substituent at this position was shown to engage in van der Waals interactions with several residues. acs.orgnih.gov A hydroxyl group at this position could potentially form a hydrogen bond with the backbone or side chains of these residues, or with a water molecule, which could either enhance or decrease binding affinity depending on the specific geometry of the interaction.

Effects on Conformational Preferences

The study of conformational analysis of six-membered rings indicates that substituents can have a significant impact on the ring's puckering and the spatial orientation of other groups. nih.govresearchgate.net While the aromatic nature of the quinazoline ring largely dictates its planarity, bulky or interacting substituents at C6 can influence the torsional angles of substituents at C2 and C4, thereby affecting how the molecule presents itself to its biological target.

Rational Design Principles for Novel 6-Hydroxyquinazoline Analogs

The rational design of novel 6-hydroxyquinazoline analogs should be guided by a thorough understanding of the SAR data and the structural biology of the target of interest. Structure-based drug design (SBDD) is a powerful approach in this context. acs.org

A key principle is to leverage the C6-hydroxyl group to achieve improved potency, selectivity, or pharmacokinetic properties. If the target's binding site has a nearby polar residue or a structured water molecule, the C6-hydroxyl group can be positioned to form a favorable hydrogen bond. Computational methods like molecular docking and molecular dynamics can be employed to predict these interactions. mdpi.comnih.gov

Another design strategy involves using the C6-hydroxyl group as an attachment point for linkers to explore additional binding pockets or to conjugate the quinazoline core to other pharmacophores. This has been a successful strategy in the development of dual inhibitors or targeted drug delivery systems.

Furthermore, the electronic properties of the C6-hydroxyl group can influence the reactivity and physicochemical properties of the entire molecule. Its electron-donating nature can affect the pKa of the quinazoline nitrogen atoms, which in turn can influence binding and solubility.

The design of novel 6-hydroxyquinazoline analogs should therefore consider the following:

Target-specific interactions: Utilize the C6-hydroxyl for hydrogen bonding where appropriate, or consider replacing it with other groups (e.g., methoxy) if the local environment is hydrophobic. acs.org

Selectivity: Exploit the solvent-exposed nature of the C6-position to introduce functionalities that can interact with regions outside the conserved active site, thereby achieving selectivity over related targets.

Physicochemical properties: The hydroxyl group can improve aqueous solubility, which is often a desirable property for drug candidates.

By integrating these principles, medicinal chemists can rationally design and synthesize novel 6-hydroxyquinazoline derivatives with optimized biological activity profiles for a range of therapeutic targets.

Bioisosteric Replacements at Key Positions

Bioisosteric replacement is a widely utilized strategy in drug design to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. This involves the substitution of a functional group with another that has similar steric and electronic properties. In the context of this compound derivatives, key positions for such modifications include the 4- and 6-positions of the quinazoline ring.

Research into 4-anilino-6-aminoquinazoline derivatives has provided valuable insights into the effects of substituents at these positions on biological activity, particularly in the context of antiviral agents. For instance, in a series of compounds designed as potential inhibitors of the MERS-CoV virus, the substitution pattern on the 4-anilino ring and the nature of the amino group at the 6-position were found to be critical for activity. nih.gov

The following interactive data table summarizes the impact of various bioisosteric replacements on the activity of 4-anilino-6-aminoquinazoline derivatives, which can be considered as derivatives of this compound where the chloro and hydroxyl groups have been modified.

| Parent Scaffold | Position of Replacement | Original Group | Replacement Group | Effect on Biological Activity | Reference |

|---|---|---|---|---|---|

| 4-Anilino-6-aminoquinazoline | 4-position of anilino ring | -H | 4-Bromo | Maintained potency | nih.gov |

| 4-Anilino-6-aminoquinazoline | 4-position of anilino ring | -H | 4-Fluoro | Reduced potency | nih.gov |

| 4-Anilino-6-aminoquinazoline | 4-position of anilino ring | -H | 3-Chloro | Reduced potency | nih.gov |

| 4-Anilino-6-aminoquinazoline | 4-position of anilino ring | -H | 4-Trifluoromethyl | Slightly improved potency | nih.gov |

| 4-(3-chloro-4-fluoro anilino)-quinazoline | 6-position | -NH-(3-methoxybenzyl) | -NH-(2-methoxybenzyl) | Similar activity | nih.gov |

| 4-(3-chloro-4-fluoro anilino)-quinazoline | 6-position | -NH-(3-methoxybenzyl) | -NH-(2-hydroxybenzyl) | Tolerated with similar activity | nih.gov |

Scaffold Hopping Strategies

Scaffold hopping is a powerful drug design strategy that involves replacing the core molecular framework of a compound with a different, often isosteric, scaffold to identify novel chemotypes with similar or improved biological activity and better intellectual property potential. nih.gov This approach can lead to the discovery of compounds with enhanced selectivity, improved pharmacokinetic profiles, and reduced toxicity.

For the this compound scaffold, scaffold hopping can be envisioned in several ways. One approach involves replacing the quinazoline core with other bicyclic heteroaromatic systems that can maintain a similar spatial arrangement of key pharmacophoric features. For example, scaffolds such as quinoline (B57606), quinoxaline, or benzothiazole (B30560) could be explored as potential replacements.

A notable example of scaffold hopping involves the transition from a quinoline to a quinazoline core in the development of efflux pump inhibitors for S. aureus. This strategy, coupled with a pharmacophore-based search, led to the identification of potent 2-arylquinazoline analogues. This highlights the potential of the quinazoline scaffold as a successful replacement for other bicyclic systems.

Another conceptual application of scaffold hopping for this compound could involve replacing the entire quinazoline ring system with a different heterocyclic core that can present substituents in a geometrically similar fashion. For instance, a pyrazolopyrimidine or a thienopyrimidine scaffold might serve as a viable alternative, potentially offering different ADME (absorption, distribution, metabolism, and excretion) properties.

The following interactive data table illustrates conceptual scaffold hopping strategies for the this compound core.

| Original Scaffold | Key Pharmacophoric Features | Hopped Scaffold | Rationale for Hopping | Potential Advantages |

|---|---|---|---|---|

| 2,4-Dichloroquinazoline (B46505) | Bicyclic aromatic system with substituents at positions 2, 4, and 6. | 2,4-Dichloroquinoline | Isosteric replacement of a nitrogen atom with a carbon atom in the pyrimidine (B1678525) ring. | Altered electronic properties and potential for different protein-ligand interactions. |

| 2,4-Dichloroquinazoline | Arrangement of chloro and hydroxyl/ether substituents on a bicyclic core. | Dichlorinated Thieno[2,3-d]pyrimidine | Replacement of the benzene (B151609) ring with a thiophene (B33073) ring to explore new chemical space. | Improved metabolic stability and novel intellectual property. |

| 2,4-Dichloroquinazoline | Planar heterocyclic system with multiple points for substitution. | Dichlorinated Pyrazolo[3,4-d]pyrimidine | Isomeric replacement of the fused benzene ring with a pyrazole (B372694) ring. | Different hydrogen bonding patterns and potential for improved selectivity. |

Mechanistic Investigations of Biological Activities of 2,4 Dichloroquinazolin 6 Ol Derivatives in Vitro Focus

Enzyme Inhibition Studies

The quinazoline (B50416) core serves as a versatile scaffold for designing potent enzyme inhibitors. Derivatives have shown significant inhibitory activity against several key enzyme families, including cholinesterases, kinases, and topoisomerases.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Certain 2,4-disubstituted quinazoline derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. In vitro studies have demonstrated that these compounds can exhibit potent and selective inhibition of BuChE. For instance, a series of novel 2,4-disubstituted quinazoline derivatives showed significantly higher potency against equine BuChE (eqBuChE) than against electric eel AChE (eelAChE).

Kinetic analyses revealed a mixed-type inhibition pattern for both enzymes, suggesting that the compounds may bind to both the catalytic active site and the peripheral anionic site of the cholinesterases. This dual binding capability is a promising feature for inhibitors. The selectivity of these compounds for BuChE is noteworthy, as the activity of BuChE is known to increase significantly in the later stages of Alzheimer's disease.

Below is a table summarizing the inhibitory activities of selected 2,4-disubstituted quinazoline derivatives.

| Compound | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) | Selectivity Index (SI) for BuChE |

|---|---|---|---|

| Derivative 6f | > 50 | 0.52 | > 96.15 |

| Derivative 6h | 45.31 | 6.74 | 6.72 |

| Derivative 6j | > 50 | 3.65 | > 13.69 |

| Donepezil (Standard) | 0.04 | 3.58 | 0.01 |

Kinase Inhibition (e.g., NEK4, EGFR Tyrosine Kinase)

The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, particularly for targeting Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in various cancers. nih.govnih.govnih.govmdpi.com

EGFR Tyrosine Kinase: Derivatives based on the 4-anilinoquinazoline (B1210976) core are potent inhibitors of EGFR kinase. nih.govekb.eg They act as ATP-competitive inhibitors, binding to the ATP-binding site within the kinase domain of the receptor. mdpi.com This binding prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling pathways that regulate cell proliferation, survival, and angiogenesis. tbzmed.ac.ir

Structure-activity relationship (SAR) studies have elucidated key features for potent inhibition. For example, substitutions at the C-6 and C-7 positions of the quinazoline ring, as well as modifications to the 4-anilino moiety, can significantly enhance inhibitory activity and selectivity for mutant forms of EGFR, such as T790M. nih.govnih.gov Numerous studies have reported IC₅₀ values in the nanomolar range for these derivatives against both wild-type and mutant EGFR kinases. ekb.egnih.gov For example, one 4-anilino-quinazoline derivative bearing an N-Boc glycine residue at position 6 showed a potent inhibitory activity against EGFR with an IC₅₀ value of 3.2 nM. nih.gov Another series of 6,7-disubstituted 4-anilino-quinazoline derivatives demonstrated higher inhibition against wild-type EGFR kinase (IC₅₀ = 20.72 nM) than the reference drug lapatinib. nih.gov

NEK4 Kinase: While less explored than EGFR, some quinazoline-related structures have shown activity against other kinases like NEK4. A screening of a public kinase inhibitor set (PKIS2) identified compounds with inhibitory activity against the Nek family of kinases. One compound, a 2,4-dianilinopyrimidine derivative, was found to be a promiscuous inhibitor, showing activity against most Nek family members. Another compound, UNC5269, displayed more selective potent inhibition of Nek4 and Nek10. nih.gov This suggests that the broader quinazoline and related scaffolds could be adapted to target specific members of the Nek kinase family.

Topoisomerase II (Topo II) Inhibition Mechanisms

DNA topoisomerase II is an essential enzyme that modulates DNA topology to facilitate processes like replication and chromosome segregation. nih.govnih.gov Quinazoline derivatives have been investigated as Topo II inhibitors, acting through two primary mechanisms: as Topo II poisons or as catalytic inhibitors. nih.gov

Topoisomerase II Poisons: These agents stabilize the transient covalent complex formed between Topo II and DNA, known as the cleavage complex. nih.govresearchtrends.net This stabilization converts the essential enzyme into a cellular toxin that creates permanent, lethal double-stranded DNA breaks when replication or transcription machinery collides with the complex. nih.govresearchgate.net Some quinazoline derivatives function as interfacial poisons, physically blocking the enzyme from re-ligating the cleaved DNA ends. researchtrends.net

Catalytic Inhibitors: In contrast to poisons, catalytic inhibitors prevent the formation of the Topo II-DNA cleavage complex altogether. nih.govfrontiersin.org They may act by preventing the binding of Topo II to DNA or by inhibiting the enzyme's ATPase activity, which is necessary for its catalytic cycle. researchtrends.netresearchgate.net Certain triazoloquinazoline derivatives have been shown to act as catalytic inhibitors at higher concentrations, blocking the formation of relaxed DNA from a supercoiled substrate without inducing linear DNA formation (a hallmark of poisons). nih.gov Interestingly, some compounds may exhibit dual behavior, acting as poisons at low concentrations and catalytic inhibitors at higher concentrations. nih.gov

DNA Interaction Studies

Beyond direct enzyme inhibition, some 2,4-dichloroquinazolin-6-ol derivatives mediate their biological effects by directly interacting with DNA. These interactions can disrupt the structure and function of the genetic material, ultimately interfering with cellular processes.

DNA Intercalation Mechanisms

DNA intercalation is a mode of interaction where a molecule, typically a planar polyaromatic system, inserts itself between the base pairs of the DNA double helix. nih.govnih.gov This action causes structural distortions, such as unwinding of the helix and an increase in DNA length, which can interfere with DNA processing enzymes. nih.gov

Several series of nih.govekb.egjapsonline.comtriazolo[4,3-c]quinazoline derivatives have been specifically designed as DNA intercalators. nih.govresearchgate.net The core pharmacophoric features for these intercalators include:

A planar polyaromatic system (the triazoloquinazoline chromophore) that facilitates stacking interactions with DNA base pairs. nih.gov

A cationic side chain that can interact with the negatively charged phosphate backbone of DNA. nih.gov

A groove-binding moiety that can further stabilize the drug-DNA complex. nih.gov

The DNA binding affinity of these compounds has been quantified, with some derivatives showing potent intercalation with IC₅₀ values lower than or comparable to the well-known intercalator Doxorubicin. researchgate.net For example, certain novel triazoloquinazoline derivatives displayed DNA binding IC₅₀ values as low as 26.03 µM, demonstrating a higher binding affinity than Doxorubicin (IC₅₀ = 31.27 µM) in the same assay. researchgate.net

Impact on DNA Replication and Transcription Processes

The biological activities of this compound derivatives, particularly their roles as Topo II inhibitors and DNA intercalators, have a profound impact on DNA replication and transcription.

Impact via Topo II Inhibition: Topoisomerase II is crucial for resolving the topological strain that arises ahead of replication forks and during the transcription of DNA. nih.govnih.gov By inhibiting Topo II, quinazoline derivatives prevent the decatenation of newly replicated chromosomes and the relaxation of supercoiled DNA. nih.gov Topo II poisons that stabilize cleavage complexes create physical roadblocks on the DNA template. researchgate.net When a replication fork or a transcription complex encounters such a roadblock, it can lead to the collapse of the fork and the formation of a permanent double-strand break, triggering cell cycle arrest and apoptosis. nih.govresearchgate.net Catalytic inhibitors, by preventing Topo II from performing its function, can also delay cell cycle progression, particularly during the S and G2/M phases, by interfering with chromosome condensation and segregation. nih.gov

Anti-Proliferative Mechanisms in Cell Lines (Excluding Human Clinical Data)

Quinazoline derivatives have been widely investigated for their anti-proliferative effects against various cancer cell lines. These compounds often exert their effects through complex mechanisms that involve halting the cell division cycle and promoting programmed cell death.

The progression of the cell cycle is a tightly regulated process, and its disruption is a key mechanism for many anti-cancer agents. Various quinazoline derivatives have been shown to induce cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells. nih.govsemanticscholar.org

Research on some quinazoline sulfonamide derivatives demonstrated an ability to arrest the cell cycle in the G1 phase in MCF-7 breast cancer cells. nih.gov This G1 arrest is a critical control point for cell division. nih.gov Similarly, other studies have shown that certain quinazoline derivatives can cause a decrease in the percentage of cells in the G1 phase and an increase in the G2 phase, indicating a different point of cell cycle interruption before cell death. nih.gov

Furthermore, some novel quinazoline derivatives have been found to induce cell cycle arrest at the G2/M phase in MGC-803 gastric cancer cells in a dose-dependent manner. semanticscholar.org This arrest prevents the cell from entering mitosis, ultimately leading to a halt in proliferation. The ability of Cdk4/6 inhibitors to arrest cell cycle progression at the restriction point highlights a key mechanism for controlling cell cycle commitment. nih.gov

Table 1: Examples of Cell Cycle Arrest Induced by Quinazoline Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | Phase of Arrest | Reference |

|---|---|---|---|

| Quinazoline Sulfonamides | MCF-7 (Breast) | G1 | nih.gov |

| 2,4-dibenzylaminoquinazoline | T24 (Bladder), HT29 (Colon) | G2 | nih.gov |

| Novel Quinazoline Derivative (Compound 18) | MGC-803 (Gastric) | G2/M | semanticscholar.org |

| CDK4/6 Inhibitors (e.g., Palbociclib) | hTERT-RPE-1, A549, THP1, H1299 | G1 (Restriction Point) | nih.gov |

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A hallmark of many cancer cells is their ability to evade apoptosis. nih.gov Numerous quinazoline derivatives have demonstrated the capacity to induce apoptosis in cancer cells through the modulation of key regulatory proteins.

One of the primary mechanisms involves the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like BAX). nih.gov The ratio of these proteins is critical in determining a cell's fate. An increase in the BAX/Bcl-2 ratio is a strong indicator of apoptosis induction.

Studies on certain 6-chloro-quinazolin derivatives have shown they can induce apoptosis in MGC-803 and Bcap-37 cancer cells. nih.gov One significant study found that a novel quinazoline derivative induced apoptosis in MGC-803 cells by decreasing the expression of the anti-apoptotic proteins Bcl-2 and Mcl-1, while simultaneously up-regulating the expression of the pro-apoptotic protein Bax. semanticscholar.org This shift in the balance of apoptosis-related proteins promotes cell death. Other research has indicated that some quinazoline derivatives can induce apoptosis through the activation of caspases, which are key executioner enzymes in the apoptotic pathway. nih.govresearchgate.net For instance, 2,4-dibenzylaminoquinazoline was found to induce caspase-3 activation, a critical step in the apoptotic cascade. nih.gov

Table 2: Modulation of Apoptosis Pathways by Quinazoline Derivatives

| Compound/Derivative | Cell Line | Key Molecular Effects | Reference |

|---|---|---|---|

| Novel Quinazoline Derivative (Compound 18) | MGC-803 (Gastric) | Down-regulation of Bcl-2 and Mcl-1; Up-regulation of Bax | semanticscholar.org |

| 2,4-dibenzylaminoquinazoline | T24 (Bladder), HT29 (Colon) | Caspase-3 activation | nih.gov |

| 6-chloro-quinazolin derivatives | MGC-803 (Gastric), Bcap-37 (Breast) | Induction of apoptosis | nih.gov |

| 4-Hydroxyquinazoline derivative (B1) | HCT-15 (Colon), HCC1937 (Breast) | Concentration-dependent induction of apoptosis | mdpi.com |

Antimicrobial Activity Investigations (In Vitro Focus)

The quinazoline scaffold has also been identified as a promising framework for the development of new antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi. ekb.eglongdom.org This is particularly important given the rise of multi-drug resistant pathogens. annexpublishers.com

In vitro studies have demonstrated that various substituted quinazoline derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

For example, N2,N4-disubstituted quinazoline-2,4-diamines have shown potent activity against multidrug-resistant Acinetobacter baumannii. nih.gov Other research has highlighted the broad-spectrum activity of 2-substituted quinazolines, which were found to inhibit bacterial RNA transcription and translation. acs.org Quinazolin-4(3H)-one derivatives have also shown pronounced antimicrobial activity against common pathogens like Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com The antibacterial efficacy often depends on the specific substitutions on the quinazoline ring system. nih.govacs.org

Table 3: In Vitro Antibacterial Activity of Selected Quinazoline Derivatives

| Derivative Class | Bacterial Strain(s) | Activity/Potency (MIC) | Reference |

|---|---|---|---|

| Quinazolinone Pyridiniums | E. coli, P. aeruginosa | 0.5-8 µg/mL | mdpi.com |

| N2,N4-Disubstituted quinazoline-2,4-diamines | Acinetobacter baumannii | Single-digit micromolar MICs | nih.gov |

| 2-Substituted Quinazolines | Klebsiella pneumoniae, Staphylococcus aureus | 6-12 µM | acs.org |

| Quinazolin-2,4-dione Derivatives | Staphylococcus aureus, Staphylococcus haemolyticus | 10-26 mg/mL | nih.gov |

| Indolo[1,2-c]quinazolines | Various Gram-positive and Gram-negative bacteria | Potent activity compared to Ampicillin | nih.gov |

In addition to antibacterial effects, quinazoline derivatives have been evaluated for their potential as antifungal agents. These compounds have shown efficacy against a variety of fungal strains, including clinically relevant yeasts and phytopathogenic fungi.

For instance, certain indolo[1,2-c]quinazoline derivatives displayed potent antifungal activities against several fungal strains, with efficacy comparable to the standard drug Ketoconazole. nih.gov Other studies have synthesized quinazolinone derivatives that exhibit significant antifungal activity against plant pathogenic fungi such as Fusarium oxysporum and Rhizoctonia solani. mdpi.com The introduction of specific chemical groups, such as isoquinolyl and pyridyl substituents, has been shown to enhance the antifungal potency of the quinazoline core. nih.gov

Table 4: In Vitro Antifungal Activity of Selected Quinazoline Derivatives

| Derivative Class | Fungal Strain(s) | Activity/Potency | Reference |

|---|---|---|---|

| Indolo[1,2-c]quinazolines | Various fungal strains | Potent activity compared to Ketoconazole | nih.gov |

| Quinazolinone Derivatives | Fusarium oxysporum, Rhizoctonia solani | Significant inhibition at 150-300 mg/L | mdpi.com |

| 4-Thioquinazoline-containing acetohydrazides | R. solani | Potent fungicidal properties | researchgate.net |

| 1,2,4-Triazole-thiazolidin-4-ones | Candida albicans | MIC of 200 µg/mL for some derivatives | ekb.eg |

Computational Chemistry and Molecular Modeling of 2,4 Dichloroquinazolin 6 Ol Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust method for studying the electronic properties of molecules, providing a balance between accuracy and computational cost. For quinazoline (B50416) derivatives, DFT calculations are instrumental in understanding their reactivity and spectroscopic properties.

Electronic Structure Analysis and Molecular Orbitals (HOMO-LUMO)

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally signifies higher reactivity.

In studies of related quinazoline derivatives, DFT calculations have been employed to determine these key electronic parameters. For the parent 2,4-dichloroquinazoline (B46505) scaffold, the distribution of the HOMO and LUMO is crucial in predicting its reactivity. The presence of a hydroxyl group at the 6-position in 2,4-dichloroquinazolin-6-ol is expected to influence the electron density distribution across the quinazoline ring system, thereby modulating the energies and localizations of the HOMO and LUMO. This, in turn, would affect its reactivity towards various reagents.

A lower HOMO-LUMO energy gap suggests a greater ease of electronic excitation and, consequently, higher chemical reactivity. Theoretical calculations on similar aromatic heterocyclic compounds have shown that the introduction of substituents can significantly alter this energy gap.

| Compound Family | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) |

| Quinoline (B57606) Derivatives | -6.646 | -1.816 | 4.83 |

| Triazine Derivatives | -6.297 | -1.810 | 4.487 |

| Substituted Phenols | -6.912 | -1.905 | 5.007 |

This table presents representative data from DFT studies on related heterocyclic and aromatic compounds to illustrate typical energy ranges.

Prediction of Regioselectivity in Nucleophilic Attack

The 2,4-dichloroquinazoline core is characterized by two reactive sites for nucleophilic substitution, at the C2 and C4 positions. DFT calculations have been pivotal in explaining the observed regioselectivity in such reactions. For 2,4-dichloroquinazoline, theoretical studies have shown that the carbon atom at the 4-position is more susceptible to nucleophilic attack than the carbon at the 2-position. nih.govnih.govresearchgate.netlassbio.com.br

This regioselectivity can be rationalized by analyzing the coefficients of the LUMO. A higher LUMO coefficient on a particular atom indicates a greater susceptibility to nucleophilic attack at that site. DFT calculations consistently reveal that the C4 position of the 2,4-dichloroquinazoline ring has a larger LUMO coefficient compared to the C2 position. nih.govnih.govresearchgate.netlassbio.com.br This theoretical finding is in excellent agreement with experimental observations, where nucleophilic substitution reactions preferentially occur at the C4 position under milder conditions. stackexchange.com

Furthermore, computational studies have explored the reaction mechanism by calculating the activation energies for nucleophilic attack at both C2 and C4. The calculated activation energy for the attack at the C4 position is found to be lower than that for the attack at the C2 position, further supporting the observed regioselectivity. nih.govnih.govresearchgate.netlassbio.com.br The introduction of a hydroxyl group at the 6-position in this compound would likely modulate the electronic properties of the C2 and C4 positions, but the inherent preference for nucleophilic attack at C4 is expected to be maintained.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to the active site of a protein.

Ligand-Protein Binding Mode Predictions

For quinazoline derivatives, which are known to interact with a variety of biological targets such as kinases, molecular docking simulations can provide valuable insights into their potential mechanism of action. In the absence of specific docking studies for this compound, we can infer potential binding modes from studies on structurally related quinazoline compounds. For instance, various quinazoline derivatives have been docked into the ATP-binding site of protein kinases like EGFR (Epidermal Growth Factor Receptor). nih.gov

These studies typically show that the quinazoline scaffold acts as a hinge-binder, forming hydrogen bonds with key residues in the hinge region of the kinase domain. The substituents on the quinazoline ring then project into different pockets of the active site, contributing to the binding affinity and selectivity. For this compound, the 6-hydroxyl group could potentially form an additional hydrogen bond with a suitable amino acid residue in the target protein's active site, thereby enhancing its binding affinity. The chlorine atoms at the 2 and 4 positions could be involved in hydrophobic or halogen bonding interactions.

Elucidation of Key Interacting Residues in Target Active Sites

Molecular docking simulations not only predict the binding pose but also identify the key amino acid residues involved in the ligand-protein interaction. This information is crucial for understanding the basis of molecular recognition and for designing more potent and selective inhibitors.

| Interacting Residue | Type of Interaction | Potential Role of this compound Moiety |

| Hinge Region Residues (e.g., Met, Thr) | Hydrogen Bonding | Quinazoline nitrogen atoms |

| Gatekeeper Residue (e.g., Thr, Met) | Hydrophobic Interaction | Dichlorophenyl ring |

| Solvent-Exposed Region Residues | Hydrogen Bonding | 6-hydroxyl group |

| Hydrophobic Pocket Residues | Van der Waals Interactions | Quinazoline ring system |

This table illustrates potential interactions based on docking studies of other quinazoline-based kinase inhibitors.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. In the context of drug design, MD simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking and to explore the conformational changes that may occur upon ligand binding.

Analysis of the MD trajectory can provide valuable information, including:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein and the ligand.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation, providing insights into the key interactions that stabilize the complex.

Binding Free Energy Calculations: Using methods like MM-PBSA or MM-GBSA to estimate the binding affinity of the ligand to the protein.

For this compound, an MD simulation would be crucial to validate the stability of its predicted binding mode within a target active site and to understand the dynamic nature of the interactions that contribute to its biological activity.

Conformational Dynamics of Ligand-Target Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the dynamic behavior and conformational stability of ligand-target complexes over time. frontiersin.org These simulations provide a detailed picture of the flexibility of both the ligand and the protein, revealing how they adapt to each other to form a stable complex. For quinazoline derivatives, MD simulations have been instrumental in understanding their interactions with various biological targets, such as protein kinases. frontiersin.orgbenthamdirect.com

Upon binding of a this compound derivative to its target protein, both molecules can undergo significant conformational changes. The ligand may adopt a specific "bioactive" conformation to fit snugly into the binding pocket, while the protein may also adjust its shape to accommodate the ligand. MD simulations can track these changes, providing insights into the induced-fit mechanism of binding. The stability of these complexes is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time. A stable complex will typically exhibit minimal fluctuations in RMSD, indicating that the ligand remains tightly bound in a consistent orientation. frontiersin.orgtandfonline.com

Key findings from MD studies on related quinazoline derivatives highlight the importance of specific hydrogen bonds and hydrophobic interactions in maintaining the stability of the ligand-target complex. benthamdirect.com For instance, simulations have shown that the quinazoline core often forms crucial hydrogen bonds with backbone atoms of the protein's hinge region, a common feature in kinase inhibitors. benthamdirect.com The various substituents on the this compound scaffold can also play a significant role in dictating the conformational dynamics, with different functional groups forming unique interactions that can either enhance or diminish the stability of the complex.

| Parameter | Description | Typical Observation for Quinazoline Derivatives |

|---|---|---|

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Low and stable RMSD values for the ligand and protein backbone indicate a stable binding mode. tandfonline.com |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual residues around their average position. | Lower RMSF in the binding site residues upon ligand binding suggests stabilization of the active site. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Persistent hydrogen bonds with key residues in the binding pocket are crucial for stable binding. benthamdirect.com |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value during the simulation suggests that the protein's overall fold is maintained upon ligand binding. |

Stability and Energetics of Molecular Interactions

The stability of a ligand-target complex is fundamentally determined by the energetics of the molecular interactions between the ligand and the protein. Computational methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to calculate the binding free energy of a ligand to its target. tandfonline.com These calculations provide a quantitative measure of the binding affinity and can help to identify the key energetic contributions to the interaction.

The binding free energy is typically decomposed into various components, including van der Waals interactions, electrostatic interactions, and solvation energies. For this compound derivatives, van der Waals forces and electrostatic interactions are expected to be the major driving forces for binding. The chloro substituents at the 2 and 4 positions can engage in halogen bonding and other favorable interactions, while the quinazoline ring system can participate in π-π stacking and other non-covalent interactions with aromatic residues in the binding site. The hydroxyl group at the 6-position can act as both a hydrogen bond donor and acceptor, further contributing to the binding affinity.

Studies on similar quinazoline derivatives have shown that the binding free energies calculated using MM/GBSA or MM/PBSA methods correlate well with experimentally determined biological activities. tandfonline.com This indicates that these computational approaches can be valuable in predicting the potency of novel this compound derivatives and in guiding their optimization. By analyzing the energetic contributions of individual residues in the binding site, researchers can identify "hot spots" that are critical for ligand binding. This information can then be used to design new derivatives with modified substituents that can form stronger interactions with these key residues, leading to improved binding affinity and biological activity.

| Energy Component | Description | Significance for this compound Derivatives |

|---|---|---|

| ΔG_bind | The overall binding free energy of the ligand to the protein. | A more negative value indicates a higher binding affinity. |

| ΔE_vdw | The contribution from van der Waals interactions. | Represents shape complementarity and non-polar interactions in the binding pocket. |

| ΔE_elec | The contribution from electrostatic interactions. | Includes hydrogen bonds, salt bridges, and other polar interactions. |

| ΔG_solv | The change in solvation energy upon binding. | Accounts for the energetic cost of desolvating the ligand and the binding site. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular properties, or "descriptors," that are correlated with activity, QSAR models can be used to predict the biological efficacy of new, untested compounds. nih.gov This predictive capability is particularly valuable in the early stages of drug discovery, as it allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and testing.

Development of Predictive Models for Biological Efficacy

The development of a robust QSAR model involves several steps, including the selection of a dataset of compounds with known biological activities, the calculation of a wide range of molecular descriptors for each compound, and the use of statistical methods to build and validate a predictive model. nih.gov For this compound derivatives, various QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to related quinazoline series. nih.govijper.org

CoMFA and CoMSIA are 3D-QSAR techniques that correlate the biological activity of a set of aligned molecules with their steric and electrostatic fields (CoMFA) or with additional fields representing hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor properties (CoMSIA). nih.govijper.org The results of these analyses are often visualized as 3D contour maps, which highlight the regions around the molecule where modifications to the steric, electrostatic, or other properties are likely to increase or decrease biological activity. nih.gov These maps provide a visual guide for the rational design of new derivatives with improved potency.

The predictive power of a QSAR model is assessed using various statistical parameters, such as the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). ijper.org A high q² value indicates that the model has good internal predictive ability, while a high r² value suggests a strong correlation between the predicted and experimental activities. External validation, using a set of compounds that were not included in the model development, is also crucial to ensure the model's generalizability.

| Parameter | Description | Acceptable Value for a Robust Model |

|---|---|---|

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model. | > 0.5 benthamdirect.com |

| r² (Non-cross-validated r²) | A measure of the goodness of fit of the model to the training set data. | > 0.6 benthamdirect.com |

| r²_pred (Predictive r²) | A measure of the predictive power of the model for an external test set. | > 0.6 |

| SEE (Standard Error of Estimate) | A measure of the absolute error in the predicted activities. | Low values are desirable. frontiersin.org |

| F-value (F-test value) | A measure of the statistical significance of the model. | High values are desirable. frontiersin.org |

Identification of Physicochemical Descriptors Correlating with Activity

A key outcome of QSAR studies is the identification of the specific physicochemical descriptors that are most strongly correlated with the biological activity of a series of compounds. nih.gov These descriptors can be broadly classified into several categories, including electronic, steric, hydrophobic, and topological properties. For this compound derivatives, a combination of these descriptors is likely to be important for their biological efficacy.

By identifying the most influential descriptors, QSAR models can provide valuable guidance for the design of new this compound derivatives. For example, if a QSAR model indicates that a particular region of the molecule requires a bulky, electron-withdrawing group for optimal activity, medicinal chemists can focus their synthetic efforts on introducing such groups at that position. This targeted approach can significantly increase the efficiency of the drug discovery process.

| Descriptor Class | Example Descriptors | Relevance to Biological Activity |

|---|---|---|

| Electronic | HOMO/LUMO energies, dipole moment, atomic charges | Governs electrostatic interactions, reactivity, and hydrogen bonding capacity. frontiersin.org |

| Steric | Molecular weight, van der Waals volume, molar refractivity | Determines the fit of the ligand in the binding pocket and can influence selectivity. |

| Hydrophobic | LogP, polar surface area (PSA) | Influences membrane permeability and hydrophobic interactions with the target protein. sdiarticle3.com |

| Topological | Wiener index, Kier & Hall connectivity indices | Describes molecular shape, size, and branching, which can affect binding affinity. |

Future Directions and Research Opportunities

Exploration of Novel Synthetic Methodologies for 2,4-Dichloroquinazolin-6-ol Analogs

The development of new and efficient synthetic routes is crucial for generating a diverse library of this compound analogs for biological screening. While traditional methods for quinazoline (B50416) synthesis exist, future research should focus on innovative strategies that offer improved yields, reduced reaction times, and greater functional group tolerance.

Recent advancements in synthetic organic chemistry provide several avenues for exploration:

Eco-Friendly and Atom-Efficient Strategies : There is a growing emphasis on developing green synthetic methodologies. nih.gov This includes catalyst- and solvent-free reactions, such as those conducted under microwave heating conditions, which can provide clean and simple alternatives to traditional methods. nih.gov Base-driven synthesis in water is another sustainable approach that can reduce the reliance on hazardous organic solvents. nih.gov

Advanced Catalytic Systems : The use of novel catalysts can facilitate the construction of the quinazoline core with high efficiency. Transition-metal-catalyzed reactions, for instance using ruthenium or palladium, have shown promise in the synthesis of quinazoline derivatives. marquette.eduacs.orgnih.gov Ligand-promoted catalysis can further enhance the selectivity and efficiency of these reactions. marquette.eduacs.org

Multi-Component Reactions (MCRs) : MCRs offer a powerful tool for the rapid assembly of complex molecules from simple starting materials in a single step. mdpi.com Iodine/ammonium acetate-assisted three-component methodologies have been successfully employed for the synthesis of highly substituted quinazoline derivatives. nih.gov

Photoredox Catalysis : Visible light-assisted photoredox catalysis represents a metal-free approach for oxidative C(sp²)–C(sp³) bond formation, enabling the synthesis of quinazolines from amidine derivatives with low catalyst loading. nih.gov

Table 1: Comparison of Novel Synthetic Methodologies for Quinazoline Analogs

| Methodology | Key Features | Potential Advantages for this compound Analogs |

|---|---|---|

| Microwave-Promoted Synthesis | Catalyst- and solvent-free, rapid reaction times. nih.gov | Reduced environmental impact, high-throughput synthesis. |

| Ruthenium-Catalyzed Dehydrogenative Coupling | Highly selective, avoids reactive reagents and toxic byproducts. marquette.eduacs.org | Access to a wide range of functionalized analogs. |

| Iodine-Assisted Three-Component Reaction | One-pot synthesis, excellent yields, mild conditions. nih.gov | Efficient generation of molecular diversity. |

| Visible Light Photoredox Catalysis | Metal-free, low catalyst loading, broad functional group tolerance. nih.gov | Synthesis of complex structures under mild conditions. |

Discovery of Undiscovered Biological Targets for 6-Hydroxyquinazoline Scaffolds

The 6-hydroxyquinazoline scaffold is a versatile pharmacophore that has been shown to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. mdpi.comresearchgate.net While many quinazoline-based drugs target well-established proteins like EGFR and VEGFR, there is significant potential to identify novel biological targets for this scaffold.

Future research should aim to elucidate new mechanisms of action and identify previously unknown cellular targets. This can be achieved through a combination of experimental and computational approaches:

Phenotypic Screening : High-throughput screening of 6-hydroxyquinazoline analogs in various disease models can identify compounds with interesting biological activities without a preconceived target.

Chemical Proteomics : This approach can be used to identify the direct binding partners of 6-hydroxyquinazoline derivatives within the proteome.

Target Deconvolution : For compounds identified through phenotypic screening, various techniques can be employed to identify their specific molecular targets.

Some potential, less-explored target classes for 6-hydroxyquinazoline scaffolds include:

Histone Deacetylases (HDACs) : Some quinazoline-based derivatives have shown synergistic inhibition of HDAC1 and HDAC6, suggesting potential as dual inhibitors. nih.gov

Poly-(ADP-ribose)-polymerase (PARP) : The quinazolin-4-one scaffold has been identified as a promising core for the development of PARP inhibitors. nih.govresearchgate.netrsc.org

Topoisomerases : Certain 6,7-disubstituted-quinazolin-5,8-dione molecules have displayed strong inhibition of both topoisomerase I and II. nih.gov

Tubulin Polymerization : Quinazolin-4(3H)-one derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division. mdpi.com

Advanced Computational Approaches for Structure-Based Drug Design

Computational methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of new drug candidates. kubinyi.de For this compound derivatives, advanced computational approaches can accelerate the discovery process and provide valuable insights into their structure-activity relationships (SAR).

Key computational strategies that should be employed include:

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a target protein. ijfmr.comglobalresearchonline.net It can be used to screen virtual libraries of this compound analogs against known and novel biological targets to identify potential hits.

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR studies can establish a correlation between the chemical structures of a series of compounds and their biological activities, providing predictive models for the design of more potent analogs. worldscientific.com

Molecular Dynamics (MD) Simulations : MD simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, helping to understand the stability of the interaction and identify key binding interactions. nih.govnih.gov